molecular formula C10H11BrO2 B1463919 Methyl 4-bromo-2-ethylbenzoate CAS No. 194487-79-1

Methyl 4-bromo-2-ethylbenzoate

Cat. No. B1463919
Key on ui cas rn: 194487-79-1
M. Wt: 243.1 g/mol
InChI Key: FFVNCXKOXIRVHQ-UHFFFAOYSA-N
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Patent
US09107916B2

Procedure details

Charged compound 4-bromo-2-ethylbenzoic acid (2.05 g, 9.58 mmol) and methanol (20 mL) to a flask, SOCl2 (3.42 g, 28.74 mmol) was added slowly at 0° C. The reaction mixture was heated to 70° C. for three hour. Solvent was removed and the residue was dissolved in CH2Cl2, filtered, the filtrate was concentrated to a residue which was purified by flash column chromatograph to give 1.9 g of the title compound (87%).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
3.42 g
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([CH2:11][CH3:12])[CH:3]=1.O=S(Cl)Cl.[CH3:17]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:17])=[O:7])=[C:4]([CH2:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)CC
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.42 g
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to a residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatograph

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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